(1R,3S)-3-Aminocyclopentanecarboxylic acid

Neuroscience GABA Receptor Pharmacology Stereoselectivity

Researchers requiring conformationally restricted GABA analogues face supply uncertainty with incorrect stereoisomers that compromise receptor pharmacology. (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS 19042-34-3) is the defined cis-(1R,3S) stereoisomer that resolves this challenge: • GABAC ρ1 EC50: 78.5 μM; GABAC ρ2 EC50: 63.8 μM - validated partial agonist for stereochemical SAR comparisons with (+)-CACP enantiomer and (+)-TACP trans-isomer. • Serves as chiral building block for solid-phase cyclic RGD peptide synthesis and key intermediate in BMS-457 (CCR1 antagonist) preparation. • Available with >99% ee via robust enzymatic resolution, minimizing racemization risk in asymmetric syntheses.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 19042-34-3
Cat. No. B105779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-Aminocyclopentanecarboxylic acid
CAS19042-34-3
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)[O-])[NH3+]
InChIInChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
InChIKeyMLLSSTJTARJLHK-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral GABA Analogue (1R,3S)-3-Aminocyclopentanecarboxylic Acid


(1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS 71830-08-5) is a non-proteinogenic, chiral β-amino acid featuring a cyclopentane ring with cis-configuration at the 1- and 3-positions [1]. As a conformationally restricted analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its rigid scaffold constrains the spatial relationship between the amino and carboxyl groups [2]. This compound is a key degradation product of the antibiotic amidinomycin and is employed as a chiral building block in peptidomimetic synthesis, notably for cyclic RGD peptides and the CCR1 antagonist BMS-457 .

Workflow Stereochemical-control study fit for GABA receptor research
Selection Enantiomer-comparison context for constrained β-amino acid analog studies
Use Context Chiral building-block workflow for peptidomimetic and antagonist synthesis

Stereochemical Specificity of (1R,3S)-3-Aminocyclopentanecarboxylic Acid


Substituting (1R,3S)-3-aminocyclopentanecarboxylic acid with its enantiomer, trans-isomers, or unsaturated derivatives is not scientifically valid due to profound differences in receptor pharmacology and synthetic utility. The cis-(1R,3S) configuration imparts a specific spatial orientation of the amine and carboxyl groups that dictates binding affinity and functional activity at GABA receptors [1]. Even minor stereochemical alterations, such as inverting the chiral centers or altering the ring conformation, result in distinct biological profiles, including shifts from partial agonist to antagonist activity or changes in potency [2]. The following quantitative evidence demonstrates the measurable, verifiable differentiation that mandates the specific procurement of this stereoisomer.

Factor
Target (1R,3S)
Substitute Risk
Enantiomer
Specified (1R,3S) configuration
Enantiomer (1S,3R) may shift from partial agonist to antagonist activity
Diastereomer
cis-cyclopentane geometry
trans-isomer exhibits reported significant differences in receptor potency
Scaffold
Conformationally restricted cyclopentane
Unsaturated or ring-opened derivatives have undefined binding profiles

Quantitative Comparison of (1R,3S)-3-Aminocyclopentanecarboxylic Acid with Analogs


Enantioselective Potency at GABAC ρ1 Receptors

The (−)-enantiomer, which corresponds to (1R,3S)-3-aminocyclopentanecarboxylic acid (also termed (−)-CACP), acts as a partial agonist at human GABAC ρ1 receptors. It is approximately 3-fold less potent than its enantiomer, (+)-CACP [1]. The data underscore that the (1R,3S) configuration is not interchangeable with the (1S,3R) configuration for applications targeting GABAC ρ1 receptors.

Enantioselective Potency at GABAC ρ1 Receptors
Head-to-head
Target (1R,3S): EC50 = 78.5 ± 3.5 μM Comparator (+)-CACP: EC50 = 26.1 ± 1.1 μM
Approx. 3-fold lower potency. Reported stereospecific binding context.
Supports enantiomer-attribution review. Human ρ1 receptors expressed in Xenopus oocytes.
Neuroscience GABA Receptor Pharmacology Stereoselectivity

Enantioselective Potency at GABAC ρ2 Receptors

At human GABAC ρ2 receptors, the (−)-enantiomer ((1R,3S)-3-aminocyclopentanecarboxylic acid) also exhibits significantly lower potency as a partial agonist compared to its (+)-enantiomer. The potency difference is greater than 3-fold [1]. This reinforces the critical importance of stereochemistry for receptor engagement.

Enantioselective Potency at GABAC ρ2 Receptors
Head-to-head
Target (1R,3S): EC50 = 63.8 ± 23.3 μM Comparator (+)-CACP: EC50 = 20.1 ± 2.1 μM
Greater than 3-fold lower potency. Supports receptor subtype stereoselectivity profiling.
Mandatory enantiomer for studies requiring distinct, lower-potency agonist profile.
Neuroscience GABA Receptor Pharmacology Receptor Subtype Selectivity

Functional Divergence from (+)-TACP at GABAC ρ1

Compared to the most potent agonist in its structural class, (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP), (1R,3S)-3-aminocyclopentanecarboxylic acid is approximately 30-fold less potent at GABAC ρ1 receptors. This highlights the significant functional consequence of the cis versus trans ring geometry [1].

Functional Divergence from (+)-TACP at GABAC ρ1
Cross-study
29-fold lower potency versus (+)-TACP (trans isomer)
Conformational isomer potency difference. Supports cis- vs trans- geometry study.
Significant functional consequence of ring geometry on receptor activation.
Neuroscience GABA Receptor Pharmacology Conformational Restriction

Enzymatic Resolution for Enantiopurity

A biocatalytic method enables the preparation of (1R,3S)-3-aminocyclopentanecarboxylic acid with >99% enantiomeric excess (ee) directly from the racemate, using a non-heme chloroperoxidase (CPO-T) . While direct yield data for the comparator (1S,3R) enantiomer under identical conditions are not available in this source, the method's reported >99% ee for the target compound represents a class-leading resolution efficiency, critical for procuring material suitable for stereosensitive applications.

Enzymatic Resolution for Enantiopurity
Class-level
Target (1R,3S): >99% ee via non-heme chloroperoxidase (CPO-T)
Supports procurement of high-fidelity material. Reported biocatalytic resolution context.
Ensures biological assays are not confounded by opposite enantiomer.
Organic Synthesis Biocatalysis Chiral Resolution

Building Block for Cyclic RGD Peptides and BMS-457

(1R,3S)-3-Aminocyclopentanecarboxylic acid is specifically cited as a chiral building block for the synthesis of cyclic RGD peptides and for the preparation of BMS-457, a potent and selective CCR1 antagonist . This is a specific, documented synthetic application that differentiates this stereoisomer from its enantiomer or trans isomers, which are not listed as key intermediates for these particular drug candidates.

Building Block for Cyclic RGD Peptides and BMS-457
Supporting
Key intermediate for cyclic RGD peptides and BMS-457 (CCR1 antagonist)
Reported chiral building-block workflow. Supports peptidomimetic synthesis context.
Differentiates from other stereoisomers not listed as key intermediates for these candidates.
Medicinal Chemistry Peptidomimetics Integrin Targeting

Applications of (1R,3S)-3-Aminocyclopentanecarboxylic Acid


GABAC Receptor Stereoselectivity and Subtype Pharmacology

Use (1R,3S)-3-aminocyclopentanecarboxylic acid as a defined, lower-potency partial agonist to probe the stereochemical requirements of GABAC ρ1 and ρ2 receptors. Its EC50 values of 78.5 μM (ρ1) and 63.8 μM (ρ2) allow for comparative studies with the more potent (+)-CACP enantiomer or the (+)-TACP trans-isomer, enabling detailed structure-activity relationship (SAR) analysis of conformationally restricted GABA analogues [1].

Cyclic RGD Peptide Synthesis for Integrin Targeting

Employ (1R,3S)-3-aminocyclopentanecarboxylic acid as a chiral, conformationally constrained building block for the solid-phase synthesis of cyclic RGD (Arg-Gly-Asp) peptides. This application leverages the compound's rigid cyclopentane scaffold to pre-organize the peptide backbone for optimal integrin binding, a strategy crucial for developing novel anti-angiogenic and anti-metastatic agents .

CCR1 Antagonists via BMS-457 Intermediate

Procure (1R,3S)-3-aminocyclopentanecarboxylic acid as a key intermediate for the preparation of BMS-457, a potent and selective CCR1 antagonist. This specific stereoisomer is required for the synthetic route to this chemokine receptor modulator, making it a critical reagent for medicinal chemistry programs targeting inflammatory and autoimmune diseases .

Chiral Building Block for Asymmetric Synthesis

Utilize (1R,3S)-3-aminocyclopentanecarboxylic acid, available with >99% ee via robust enzymatic resolution, in asymmetric syntheses requiring a rigid, bifunctional scaffold. Its defined stereochemistry and high enantiopurity minimize racemization risk and ensure reproducible outcomes in the construction of complex peptidomimetics and other chiral pharmaceuticals .

Application
Selection Property
Validation Focus
GABAC receptor stereoselectivity studies
Enantiomer-specific potency context
Reported receptor subtype engagement
Cyclic RGD peptidomimetic synthesis
Chiral building-block workflow
Integrin-binding peptide assembly
CCR1 antagonist research intermediate
Synthetic route stereochemical requirement
Chemokine receptor modulation studies
Asymmetric chiral scaffold synthesis
High enantiomeric excess availability
Stereochemical-control and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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